Tert-butyl(2-iodoethoxy)dimethylsilane
Overview
Description
Tert-butyl(2-iodoethoxy)dimethylsilane is an organosilicon compound with the molecular formula C8H19IOSi. It is a colorless to yellow liquid that is used primarily in organic synthesis. The compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl(2-iodoethoxy)dimethylsilane can be synthesized through the reaction of tert-butyl(2-hydroxyethoxy)dimethylsilane with iodine in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl(2-iodoethoxy)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as halides or alkoxides.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: It can be reduced to form silanes or other reduced silicon-containing compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium halides or potassium alkoxides, typically under mild conditions.
Oxidation Reactions: Reagents such as hydrogen peroxide or ozone are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted silanes.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: Products include reduced silanes.
Scientific Research Applications
Tert-butyl(2-iodoethoxy)dimethylsilane is used in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the synthesis of bioactive molecules and as a protecting group for alcohols in biochemical research.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of silicon-containing drugs.
Mechanism of Action
The mechanism of action of tert-butyl(2-iodoethoxy)dimethylsilane involves its reactivity as a silicon-containing reagent. The compound can participate in various chemical reactions through the formation and cleavage of silicon-oxygen and silicon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl(2-chloroethoxy)dimethylsilane
- Tert-butyl(2-bromoethoxy)dimethylsilane
- Tert-butyl(2-fluoroethoxy)dimethylsilane
Uniqueness
Tert-butyl(2-iodoethoxy)dimethylsilane is unique due to its iodine atom, which provides distinct reactivity compared to its halogenated counterparts. The iodine atom is larger and more polarizable, making the compound more reactive in substitution and other chemical reactions .
Properties
IUPAC Name |
tert-butyl-(2-iodoethoxy)-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19IOSi/c1-8(2,3)11(4,5)10-7-6-9/h6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAUZMMMFDVBFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19IOSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456329 | |
Record name | TERT-BUTYL(2-IODOETHOXY)DIMETHYLSILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101166-65-8 | |
Record name | TERT-BUTYL(2-IODOETHOXY)DIMETHYLSILANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl(2-iodoethoxy)dimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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